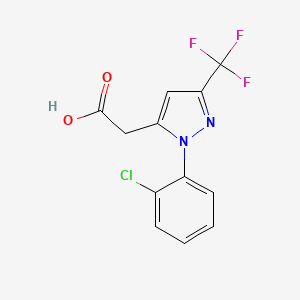







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](CC#N)=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[N:9]1.[OH-:20].[K+].[CH2:22]([OH:24])[CH3:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([CH2:23][C:22]([OH:20])=[O:24])=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[N:9]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CC#N)C(F)(F)F
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 250 mL round bottom flask was weighed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 17 hours at reflux the reaction
|
|
Duration
|
17 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the ethanol
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc and acidified by the addition of 3N aqueous HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
The acidic aqueous was extracted with EtOAc (3×)
|
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude acid as a dark oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel flash chromatography on an 80 g column
|
|
Type
|
WASH
|
|
Details
|
elution from 0% to 40% acetonitrile/CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
collected
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CC(=O)O)C(F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |